molecular formula C7H4FN3O2 B15295096 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid

7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B15295096
M. Wt: 181.12 g/mol
InChI Key: NYFGDJBUUQCTNS-UHFFFAOYSA-N
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Description

7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C7H4FN3O2. It is a derivative of benzotriazole, featuring a fluorine atom at the 7th position and a carboxylic acid group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the nitration of benzotriazole followed by reduction and subsequent fluorination. The nitration is carried out using nitric acid in the presence of sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride. The fluorination step involves the use of a fluorinating agent like hydrogen fluoride or a fluorine-containing compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, the fluorination step may be carried out using safer and more efficient fluorinating agents to minimize hazards associated with handling hydrogen fluoride .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzotriazole derivatives.

    Oxidation Products: Oxidized forms of benzotriazole.

    Reduction Products: Reduced forms of benzotriazole.

Scientific Research Applications

7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The carboxylic acid group allows for hydrogen bonding and ionic interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for developing new materials and exploring novel biological applications .

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

7-fluoro-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

NYFGDJBUUQCTNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNN=C21)F)C(=O)O

Origin of Product

United States

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